

# Spectroscopic Data of 1-Acetylisatin: A Technical Guide

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## Compound of Interest

Compound Name: 1-Acetylisatin

Cat. No.: B1195845

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **1-Acetylisatin**, providing researchers, scientists, and drug development professionals with a comprehensive reference for its structural characterization.

## Introduction

**1-Acetylisatin** (1-acetyl-1H-indole-2,3-dione) is a derivative of isatin, a versatile scaffold in medicinal chemistry exhibiting a wide range of biological activities. The precise characterization of its chemical structure is paramount for its application in drug design and development. This technical guide provides a detailed summary of the key spectroscopic data for **1-Acetylisatin**, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry, presented in a clear and accessible format. The experimental protocols employed for data acquisition are also detailed to ensure reproducibility.

## Spectroscopic Data

The spectroscopic data for **1-Acetylisatin** has been compiled from various sources to provide a comprehensive overview of its structural features.<sup>[1][2]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **1-Acetylisatin**, typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ), reveals characteristic signals for the aromatic and acetyl protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.32	d	1H	Ar-H
7.78	t	1H	Ar-H
7.65	d	1H	Ar-H
7.34	t	1H	Ar-H
2.70	s	3H	-COCH <sub>3</sub>

#### $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum, often acquired in deuterated dimethyl sulfoxide ( $\text{DMSO}-d_6$ ), provides information on the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
182.1	C=O (C3)
169.5	C=O (acetyl)
157.9	C=O (C2)
149.8	Ar-C (quaternary)
139.1	Ar-CH
125.7	Ar-CH
124.8	Ar-CH
118.2	Ar-C (quaternary)
116.9	Ar-CH
26.4	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1-Acetylisatin** is typically obtained using a potassium bromide (KBr) pellet.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
1788	Strong	C=O stretch (amide)
1745	Strong	C=O stretch (ketone)
1608	Medium	C=C stretch (aromatic)
1465	Medium	C-H bend (methyl)
1370	Strong	C-N stretch
760	Strong	C-H bend (ortho-disubstituted aromatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. Electron Ionization (EI) is a common method used for **1-Acetylisatin**.

m/z	Relative Abundance (%)	Assignment
189	40	[M] <sup>+</sup> (Molecular Ion)
147	100	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
119	55	[M - C <sub>2</sub> H <sub>2</sub> O - CO] <sup>+</sup>
91	30	[C <sub>7</sub> H <sub>5</sub> N] <sup>+</sup>
64	25	[C <sub>5</sub> H <sub>4</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

Sample Preparation: A solution of **1-Acetylisatin** (5-10 mg) is prepared in an appropriate deuterated solvent (0.5-0.7 mL of  $\text{CDCl}_3$  for  $^1\text{H}$  NMR or  $\text{DMSO-d}_6$  for  $^{13}\text{C}$  NMR) in a standard 5 mm NMR tube.

Data Acquisition:

- $^1\text{H}$  NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- $^{13}\text{C}$  NMR: Spectra are usually recorded on the same instrument at a frequency of 100 or 125 MHz. A wider spectral width (0-200 ppm) is used. Due to the lower natural abundance of  $^{13}\text{C}$ , a greater number of scans and a longer relaxation delay are often required.

## Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation: A small amount of **1-Acetylisatin** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

## Mass Spectrometry (Electron Ionization)

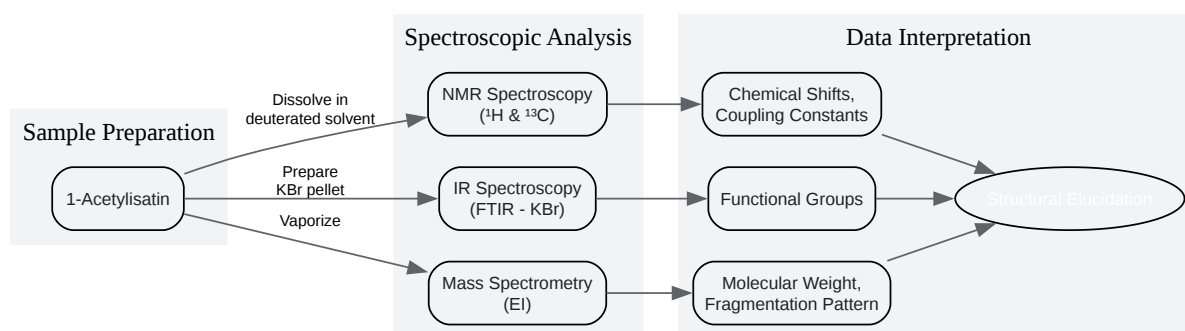
Sample Introduction: A small amount of the solid **1-Acetylisatin** sample is introduced into the mass spectrometer via a direct insertion probe. The sample is heated to induce vaporization into the ion source.

Ionization and Analysis: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting

ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Acetylisatin**.



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General workflow for spectroscopic analysis.

This guide provides a foundational set of spectroscopic data and methodologies for the characterization of **1-Acetylisatin**. Researchers are encouraged to consult the primary literature for more specific experimental details and further analytical data.

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## References

- 1. [spectrabase.com](https://spectrabase.com) [[spectrabase.com](https://spectrabase.com)]
- 2. Acetylisatin | C<sub>10</sub>H<sub>7</sub>NO<sub>3</sub> | CID 11321 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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